N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide
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Overview
Description
N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromeno[3,4-f][1,3]benzoxazin core, followed by the introduction of the phenylacetamide group. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(6-oxo-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide: Unique due to its specific combination of aromatic rings and functional groups.
Isochromeno[3,4-f][1,3]benzoxazin derivatives: Similar core structure but different functional groups.
Phenylacetamide derivatives: Similar functional group but different core structure.
Uniqueness
This compound stands out due to its unique combination of structural features, which may confer specific biological or chemical properties not found in other similar compounds.
Properties
CAS No. |
902332-42-7 |
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Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4g/mol |
IUPAC Name |
N-[4-(6-oxo-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O4/c1-14(26)24-15-6-8-16(9-7-15)25-12-20-21(28-13-25)11-10-18-17-4-2-3-5-19(17)23(27)29-22(18)20/h2-11H,12-13H2,1H3,(H,24,26) |
InChI Key |
KORUIFDWCUUZBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Origin of Product |
United States |
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